molecular formula C18H14O4 B5605550 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B5605550
M. Wt: 294.3 g/mol
InChI Key: AHHBTCGFZHQXNN-UHFFFAOYSA-N
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Description

3-Methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a furanochromone derivative characterized by a fused benzofurochromenone core. Key structural features include:

  • Methoxy group at position 3.
  • Methyl groups at positions 7 and 10.

Properties

IUPAC Name

3-methoxy-7,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-9-8-21-16-10(2)17-14(7-13(9)16)12-5-4-11(20-3)6-15(12)18(19)22-17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHBTCGFZHQXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type alkylation followed by a cyclization sequence to form the desired furochromenone structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key structural and physical properties of 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 3-OCH₃, 7-CH₃, 10-CH₃ C₁₉H₁₄O₄* 306.31 Not reported N/A
Visnagin 4-OCH₃, 7-CH₃ C₁₃H₁₀O₄ 230.21 154–156
Khellin 4,9-OCH₃, 7-CH₃ C₁₄H₁₂O₅ 260.24 157–159
Khellinol (5-Norkhellin) 4-OH, 9-OCH₃, 7-CH₃ C₁₃H₁₀O₅ 246.21 Not reported
10-(4-Biphenylyl)-3-methoxy derivative 3-OCH₃, 10-(4-phenylphenyl) C₂₈H₁₈O₄ 418.44 Not reported
4i () 4,9-OCH₃, 7-(2,4-dichlorophenyl) C₁₉H₁₃Cl₂O₅ 415.21 123–125

*Inferred molecular formula based on structural analogs.

Key Observations:
  • Substituent Effects : The position and type of substituents significantly influence molecular weight and polarity. For example, khellin’s additional methoxy group (vs. visnagin) increases its molecular weight by 30 g/mol and alters solubility .
  • Melting Points : Derivatives with halogenated aryl groups (e.g., 4i) exhibit lower melting points compared to simpler methoxy/methyl-substituted compounds like visnagin .

Bioactivity and Pharmacological Potential

While direct data for the target compound are lacking, insights can be drawn from analogs:

  • Visnagin : Exhibits dose-dependent vasodilation and smooth muscle relaxation via malate dehydrogenase inhibition .
  • Khellin : Used in phototherapy for vitiligo due to its photosensitizing properties .
Hypothetical Implications for the Target Compound:
  • The 3-methoxy group may enhance membrane permeability compared to 4-methoxy analogs.

Critical Analysis of Evidence Gaps

  • Bioactivity Data: No studies directly evaluate this compound. Future research should prioritize enzymatic assays and in vivo models.
  • Synthetic Routes : Lack of detailed synthesis protocols for this derivative limits reproducibility.

Biological Activity

3-Methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound belonging to the class of chromenes and furochromenes. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including anticancer properties, antioxidant capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O3C_{16}H_{14}O_3. It features a complex structure that includes multiple aromatic rings and functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.
  • Results : It exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents. For example:
    Cell LineIC50 (μM)Comparison
    A5490.04Similar to Doxorubicin
    MCF70.06Similar to Doxorubicin
    HCT1160.08Similar to Doxorubicin

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using DPPH radical scavenging assays:

  • DPPH Scavenging Activity : The compound showed moderate DPPH radical-scavenging activity at concentrations around 100 μg/mL, indicating its potential as an antioxidant agent.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may exert its effects through:

  • Inhibition of key signaling pathways involved in cancer progression.
  • Scavenging of free radicals , thereby reducing oxidative stress in cells.

Case Studies

  • Study on Antiproliferative Effects : A study published in PubMed reported that derivatives of related compounds showed significant antiproliferative effects against cancer cell lines, indicating a promising avenue for further research on derivatives like this compound .
  • Antioxidant Research : Another research highlighted the antioxidant properties of similar furochromene derivatives that could provide insights into the potential health benefits of this compound .

Q & A

Q. What are the key considerations for synthesizing 3-methoxy-7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as electrophilic substitution and cyclization, under inert atmospheres to prevent oxidation. Key steps include:
  • Use of iodonium salts for regioselective functionalization of the chromene backbone .
  • Precursors like substituted phenols or chromenones are reacted with methoxy and methyl groups under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., dichloromethane or ethanol) .
  • Purification via HPLC or column chromatography is critical to remove byproducts .
    Optimization Parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at moderate temps
SolventPolar aprotic (e.g., DCM)Enhances reaction kinetics
CatalystIodonium salts (e.g., (PhI(OAc)₂))Improves regioselectivity

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for aromatic rings) and confirms fused-ring geometry .
  • IR Spectroscopy : Detects carbonyl stretching (1650–1700 cm1^{-1}) and ether linkages (C-O-C at 1200–1250 cm1^{-1}) .

Q. What in vitro models are used for initial biological activity screening?

  • Methodological Answer : Common assays include:
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Antimicrobial : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage models .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to targets like kinases (e.g., EGFR) or cyclooxygenase (COX-2) using software like AutoDock Vina .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50_{50} for COX-2) via fluorometric assays .
  • Gene Expression Analysis : qRT-PCR to assess apoptosis-related markers (e.g., Bcl-2, Bax) in treated cell lines .

Q. How should contradictory data on biological activity across studies be addressed?

  • Methodological Answer : Contradictions often arise from substituent effects or assay conditions. Strategies include:
  • Comparative SAR Analysis : Tabulate substituent impacts (see Table 1).
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) .
    Table 1: Substituent Impact on Anticancer Activity
SubstituentPositionIC50_{50} (μM)Reference
4-Fluorophenyl1012.3 ± 1.2
4-Chlorophenyl108.7 ± 0.9
Phenyl1025.6 ± 2.1

Q. What experimental challenges arise when modifying substituents to enhance bioactivity?

  • Methodological Answer :
  • Steric Hindrance : Bulky groups (e.g., biphenylyl) reduce solubility, requiring co-solvents like DMSO .
  • Electron-Withdrawing Effects : Fluorine or chlorine substituents increase electrophilicity but may destabilize the chromene ring .
  • Synthetic Yield Trade-offs : Halogenation steps often yield <50%, necessitating iterative optimization .

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